REACTION_CXSMILES
|
C[O:2]C(=O)[O-].[C:6]12([N+:16]([CH3:19])([CH3:18])[CH3:17])[CH2:15][CH:10]3[CH2:11][CH:12]([CH2:14][CH:8]([CH2:9]3)[CH2:7]1)[CH2:13]2.[OH-].[Ca+2].[OH-].[OH-].[Mg+2].[OH-]>O>[OH-:2].[C:6]12([N+:16]([CH3:19])([CH3:18])[CH3:17])[CH2:13][CH:12]3[CH2:11][CH:10]([CH2:9][CH:8]([CH2:14]3)[CH2:7]1)[CH2:15]2 |f:0.1,2.3.4,5.6.7,9.10|
|
Name
|
1-adamantyltrimethylammonium methylcarbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC([O-])=O.C12(CC3CC(CC(C1)C3)C2)[N+](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Mg+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].C12(CC3CC(CC(C1)C3)C2)[N+](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |